molecular formula C11H18O2 B6178684 tert-butyl bicyclo[2.1.1]hexane-1-carboxylate CAS No. 2648938-91-2

tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B6178684
CAS No.: 2648938-91-2
M. Wt: 182.3
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Description

tert-butyl bicyclo[2.1.1]hexane-1-carboxylate: is a chemical compound that belongs to the class of bicyclic compounds It features a bicyclo[211]hexane core structure with a tert-butyl ester functional group attached to the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core. The reaction conditions often require the use of a mercury lamp and specialized glassware to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires optimization of reaction conditions, such as light intensity, temperature, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced photochemical equipment can enhance the scalability of this process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl bicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

tert-butyl bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity. The tert-butyl ester group can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

  • bicyclo[2.1.1]hexane-1-carboxylic acid
  • bicyclo[2.1.1]hexane-1-methanol
  • bicyclo[2.1.1]hexane-1-amine

Comparison: tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is unique due to the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. The ester group enhances the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the bicyclo[2.1.1]hexane core provides a rigid and strained structure that can influence the compound’s behavior in chemical and biological systems .

Properties

CAS No.

2648938-91-2

Molecular Formula

C11H18O2

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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